molecular formula C10H8BrNO B6210313 8-bromo-6-methoxyisoquinoline CAS No. 1220694-86-9

8-bromo-6-methoxyisoquinoline

Katalognummer B6210313
CAS-Nummer: 1220694-86-9
Molekulargewicht: 238.1
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromo-6-methoxyisoquinoline is a chemical compound with the molecular formula C10H8BrNO . It has a molecular weight of 238.08 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 8-bromo-6-methoxyisoquinoline is 1S/C10H8BrNO/c1-13-10-5-8 (11)4-7-2-3-12-6-9 (7)10/h2-6H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

8-Bromo-6-methoxyisoquinoline is a solid at room temperature . It has a molecular weight of 238.08 .

Wissenschaftliche Forschungsanwendungen

Insights into 8-Hydroxyquinoline Derivatives

8-Hydroxyquinoline (8-HQ) derivatives, which include 8-bromo-6-methoxyisoquinoline, have been recognized for their chromophoric properties and the ability to detect various metal ions. Over the past two decades, their biological activities have drawn significant attention from medicinal chemists. These derivatives are under extensive research for developing potent drugs targeting broad-spectrum diseases such as cancer, HIV, and neurodegenerative disorders. The metal chelation properties of 8-HQ derivatives make them potential candidates for treating various diseases, highlighting their versatility in medicinal chemistry applications (Gupta, Luxami, & Paul, 2021).

Role in Antimalarial Therapy

8-Aminoquinoline derivatives, closely related to the 8-bromo-6-methoxyisoquinoline structure, have shown efficacy in treating malaria, a life-threatening disease. These compounds, including tafenoquine and primaquine, are pivotal for the radical cure of Plasmodium vivax malaria by targeting liver-stage infections. Their ability to prevent relapses due to liver hypnozoites marks them as crucial components of the current antimalarial treatment regimens. Safe administration alongside glucose-6-phosphate dehydrogenase (G6PD) diagnostics is vital to avoid hemolysis in patients with G6PD deficiency, underscoring the importance of these compounds in a therapeutic context (Llanos-Cuentas, Manrrique, Rosas-Aguirre, Herrera, & Hsiang, 2022).

Fluorescent Probes for Zinc Ion Detection

The development of fluorescent sensors for Zn2+ ions in environmental and biological settings has seen significant advancements through the use of 8-aminoquinoline derivatives. The introduction of carboxamide groups into the 8-aminoquinoline molecule, leading to 8-amidoquinoline derivatives, has improved water solubility and cell membrane permeability. These compounds have shown great potential as functional receptors for zinc ions, offering fast reactivity, good selectivity, and biocompatibility, particularly in biological applications. Their role in detecting Zn2+ ions highlights the potential for further research into new derivatives for improved chemosensors (Mohamad et al., 2021).

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing vapours, mist or gas, ensuring adequate ventilation, and wearing suitable personal protective equipment .

Eigenschaften

IUPAC Name

8-bromo-6-methoxyisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-8-4-7-2-3-12-6-9(7)10(11)5-8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPSDOQUXJXWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C=NC=CC2=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-6-methoxyisoquinoline

Synthesis routes and methods

Procedure details

Sodium sulfate (2.8 g) and manganese dioxide (7.1 g; Ald) were added to a toluene (60 mL) solution of Intermediate 5 (1.99 g) and the resulting mixture was stirred at 140° C. for 24 hours. The reaction mixture was filtrated through celite followed by the addition of 2 N hydrochloric acid and the resulting mixture was washed with ether. The resulting mixture was neutralized with 5 N aqueous sodium hydroxide solution and then extracted with dichloromethane to give the title compound (698 mg).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.